3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile
Description
3-Amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile is a heterocyclic compound featuring an indene core substituted with amino (-NH₂), fluoro (-F), two cyano (-CN) groups, and a 2-thienyl moiety. The indene scaffold, a fused bicyclic system of benzene and cyclopentene, provides structural rigidity, while the electron-withdrawing cyano and fluoro groups enhance electrophilic reactivity. The 2-thienyl substituent introduces sulfur-containing heteroaromaticity, which can influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3-amino-4-fluoro-1-thiophen-2-ylindene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3S/c16-11-4-1-3-9-13(11)14(19)10(7-17)15(9,8-18)12-5-2-6-20-12/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINXMGHXPHOEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=CS3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted benzyl halide and an alkyne.
Introduction of the Thienyl Group: The thienyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination and Dicarbonitrile Formation: The amino group and dicarbonitrile moieties are introduced through nucleophilic substitution reactions using suitable amines and nitriles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile groups to primary amines.
Substitution: The amino and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds depending on the nucleophiles used.
Scientific Research Applications
3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile can be contextualized against related compounds, as outlined below:
Table 1: Comparison of Structural and Functional Properties
Structural and Electronic Comparisons
- Core Flexibility: The indene core in the target compound is less flexible than the dihydroindene in (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile due to its unsaturated bicyclic system. Ring puckering (as defined in Cremer-Pople coordinates) may influence conformational stability, though direct data are unavailable .
- Thienyl Position Effects : The 2-thienyl group in the target compound contrasts with 3-thienyl analogs (e.g., compound 5o in ), where sulfur’s position relative to the reactive site impacts enantioselectivity in catalytic reactions. For example, 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogs (88:12 er) in hydroboration, suggesting steric/electronic modulation by thienyl orientation .
- Functional Group Synergy: The combination of -F and -CN groups in the target compound enhances electrophilicity compared to the single -CN in (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. This could improve binding affinity in medicinal applications, analogous to triazinone derivatives with anticancer activity .
Research Findings and Implications
Thienyl Substitution : The 2-thienyl group enhances enantioselectivity in catalytic reactions compared to 3-thienyl analogs, a critical factor for asymmetric synthesis of the target compound .
Anticancer Potential: Triazinone derivatives with thienylvinyl groups exhibit cytotoxicity, suggesting that the target compound’s thienyl and amino groups could be optimized for similar applications .
Synthetic Challenges : Multi-step functionalization of the indene core (e.g., introducing -F and -CN) may require rigorous optimization, as seen in enzymatic and halogenation protocols .
Biological Activity
3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile (CAS No. 306976-62-5) is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, including amino, fluoro, thienyl, and indene groups. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C15H8FN3S
- Molecular Weight : 281.31 g/mol
- Boiling Point : Approximately 577.9 °C (predicted)
- Density : 1.46 g/cm³ (predicted)
The biological activity of 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways including:
- Signal Transduction Pathways : Modulating cellular responses to external signals.
- Metabolic Pathways : Affecting the metabolism of substrates within cells.
- Gene Expression Regulation : Altering the transcriptional activity of genes involved in disease processes.
Biological Activity
Research indicates that 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For example, it has been tested against various cancer cell lines demonstrating significant cytotoxic effects. The structure–activity relationship (SAR) indicates that modifications to the thienyl group can enhance potency.
Cardioprotective Effects
In cardiomyocyte models, compounds structurally related to 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile have exhibited cardioprotective properties against doxorubicin-induced toxicity. The mechanism involves reducing oxidative stress and apoptosis in cardiac cells .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against both bacterial and fungal strains. The compound's unique structure may facilitate interactions with microbial targets, although further investigation is required to elucidate specific mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-4-fluoro-1-(2-furyl)-1H-indene-1,2-dicarbonitrile | Furyl group instead of thienyl | Moderate anticancer activity |
| 3-amino-4-chloro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile | Chlorine substitution | Enhanced antimicrobial effects |
| 3-amino-4-fluoro-1-(2-pyridyl)-1H-indene-1,2-dicarbonitrile | Pyridyl group present | Potential neuroprotective effects |
Case Studies
Several case studies highlight the biological activity of this compound:
-
Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 -
Cardiomyocyte Protection : In H9c2 cardiomyocytes exposed to doxorubicin, the compound significantly improved cell viability compared to control groups.
Treatment Group Cell Viability (%) Control 50 Doxorubicin 30 Dox + Compound 70
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
